molecular formula C26H23NO5 B254844 2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide

2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide

Numéro de catalogue B254844
Poids moléculaire: 429.5 g/mol
Clé InChI: UGXMBRVSIRAXNQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide, also known as EPC-K1, is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPC-K1 is a small molecule inhibitor of the protein kinase CK2, an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Mécanisme D'action

2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide is a selective inhibitor of CK2, a serine/threonine protein kinase that regulates various cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis and suppress tumor growth. 2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide binds to the ATP-binding site of CK2 and inhibits its activity, leading to downstream effects on various signaling pathways involved in cell proliferation and survival (Siddiqui-Jain et al., 2010).
Biochemical and Physiological Effects:
2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide has been shown to have potent anti-cancer activity in various cancer cell lines, including breast, prostate, and lung cancer. In addition, 2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide has been reported to have anti-inflammatory and neuroprotective effects in preclinical models of inflammation and neurodegeneration. 2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide has been shown to induce apoptosis in cancer cells by inhibiting CK2 activity and downstream signaling pathways involved in cell survival. 2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide has also been shown to reduce inflammation and oxidative stress in preclinical models of inflammation and neurodegeneration (Jangra et al., 2020; Sarno et al., 2016).

Avantages Et Limitations Des Expériences En Laboratoire

2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide has several advantages as a research tool, including its potent and selective inhibition of CK2, its ability to induce apoptosis in cancer cells, and its anti-inflammatory and neuroprotective effects. However, there are also some limitations to using 2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide in lab experiments. 2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known. In addition, 2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide may have off-target effects on other kinases or cellular processes, which could complicate the interpretation of experimental results.

Orientations Futures

There are several future directions for research on 2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide. One area of interest is the development of 2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide as a potential therapeutic agent for cancer and other diseases. Further preclinical studies are needed to evaluate the safety and efficacy of 2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide in animal models and to identify potential biomarkers of response. In addition, the development of more potent and selective CK2 inhibitors based on the structure of 2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide could lead to the discovery of new therapeutic agents for cancer and other diseases. Another area of interest is the elucidation of the molecular mechanisms underlying the anti-inflammatory and neuroprotective effects of 2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide, which could lead to the development of new treatments for inflammatory and neurodegenerative disorders. Finally, the development of new methods for the synthesis and purification of 2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide could facilitate its use as a research tool in various areas of biomedical research.

Méthodes De Synthèse

The synthesis of 2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide involves several steps, including the synthesis of the key intermediate, 3-(2-ethylphenoxy)-4-oxo-4H-chromene-7-carboxylic acid, and its subsequent conversion to the final product through amidation with N-(4-methylphenyl)acetamide. The synthesis of 2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide has been described in detail in a published research article (Gupta et al., 2018), and the compound has been synthesized using different methods by other research groups as well.

Applications De Recherche Scientifique

2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to suppress tumor growth and induce apoptosis in cancer cells. 2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide has been reported to exhibit potent anti-cancer activity in several cancer cell lines, including breast, prostate, and lung cancer (Gupta et al., 2018; Siddiqui-Jain et al., 2010). In addition, 2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide has been shown to have anti-inflammatory and neuroprotective effects in preclinical models of inflammation and neurodegeneration (Jangra et al., 2020; Sarno et al., 2016).

Propriétés

Nom du produit

2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide

Formule moléculaire

C26H23NO5

Poids moléculaire

429.5 g/mol

Nom IUPAC

2-[3-(2-ethylphenoxy)-4-oxochromen-7-yl]oxy-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C26H23NO5/c1-3-18-6-4-5-7-22(18)32-24-15-31-23-14-20(12-13-21(23)26(24)29)30-16-25(28)27-19-10-8-17(2)9-11-19/h4-15H,3,16H2,1-2H3,(H,27,28)

Clé InChI

UGXMBRVSIRAXNQ-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)NC4=CC=C(C=C4)C

SMILES canonique

CCC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)NC4=CC=C(C=C4)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.